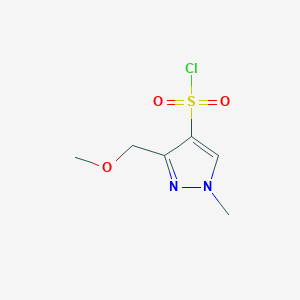

3-(methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned seems to be a type of organic compound known as a sulfonyl chloride. Sulfonyl chlorides are a group of organic compounds sharing a common functional group R-SO2-Cl, where R is an organic group . They are often used in organic synthesis.

Molecular Structure Analysis

The molecular structure of a sulfonyl chloride generally consists of a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a chlorine atom and an R group .

Chemical Reactions Analysis

Sulfonyl chlorides are reactive substances used in organic synthesis. They can react with amines to form sulfonamides, or with alcohols to form sulfonate esters .

Physical And Chemical Properties Analysis

Sulfonyl chlorides are typically colorless liquids or solids. They are generally soluble in organic solvents but react with water .

科学的研究の応用

Cellulose Derivatives Synthesis

Cellulose, the most abundant polymer on Earth, serves as a crucial raw material for diverse purposes. Researchers have explored its potential use in biofuel production and the paper industry. Additionally, cellulose derivatives—modified forms of cellulose—play a pivotal role in various industrial sectors. MMPSC has been employed in the synthesis of cellulose derivatives, particularly in ionic liquid (IL) media. These derivatives find applications in drug delivery, wound healing, and controlled release systems .

Organic Synthesis: Methoxymethyl Protection Group

MMPSC serves as a precursor for the methoxymethyl (MOM) protection group. In organic synthesis, protecting functional groups is essential to control reactivity during multi-step reactions. The MOM group shields specific sites on molecules, allowing selective transformations. Researchers have utilized MMPSC to introduce the MOM group, facilitating the synthesis of complex organic compounds .

Pyrrolidine Synthesis

MMPSC contributes to the synthesis of pyrrolidine derivatives. For instance, it can be used to protect diols during pyrrolidine formation. By reacting MMPSC with diols, followed by subsequent steps, researchers obtain fully protected pyrrolidines. These compounds have applications in medicinal chemistry and natural product synthesis .

Triphenylphosphonium Salt Chemistry

MMPSC contains a triphenylphosphonium moiety. Triphenylphosphonium salts exhibit interesting reactivity, including their use in organic transformations. Researchers have explored MMPSC-derived phosphonium salts for catalysis, antimicrobial agents, and bioactive compounds .

作用機序

Safety and Hazards

特性

IUPAC Name |

3-(methoxymethyl)-1-methylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O3S/c1-9-3-6(13(7,10)11)5(8-9)4-12-2/h3H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIQCVMYAAZBKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)COC)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2460915.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2460916.png)

![N-(1-cyanocyclohexyl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2460917.png)

![2-[(3,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2460926.png)

![N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide](/img/structure/B2460928.png)

![1-(4-fluorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![N-(4-fluorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2460938.png)